

# Application Notes and Protocols for Custirsen (OGX-011) in Xenograft Models

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## Compound of Interest

Compound Name: *Custirsen*  
Cat. No.: *B15568833*

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These application notes provide a comprehensive overview of the dosing and administration of **Custirsen** (OGX-011), a second-generation antisense oligonucleotide (ASO) targeting clusterin (CLU), in various preclinical xenograft models. The provided protocols are based on published studies and are intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of **Custirsen**, both as a monotherapy and in combination with other anti-cancer agents.

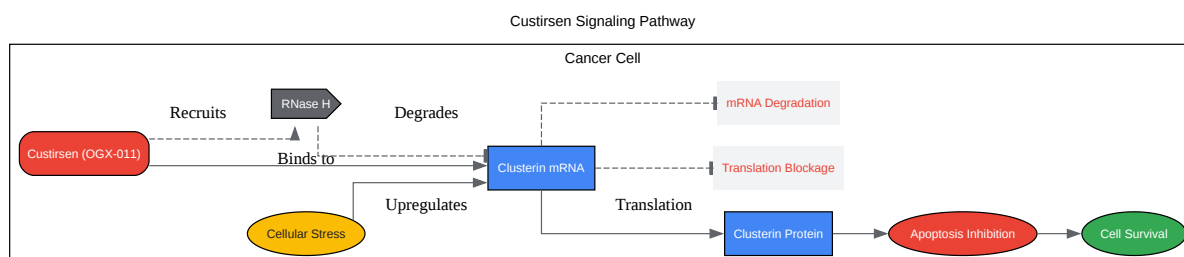
## Introduction to Custirsen (OGX-011)

**Custirsen** is a 2'-O-methoxyethyl (2'-MOE) modified phosphorothioate antisense oligonucleotide designed to specifically bind to the translation initiation site of the mRNA encoding for clusterin, a stress-activated cytoprotective chaperone protein.<sup>[1][2][3]</sup>

Overexpression of clusterin is associated with resistance to various cancer therapies, including chemotherapy, hormone therapy, and radiation.<sup>[1][2]</sup> By inhibiting the production of clusterin, **Custirsen** aims to sensitize cancer cells to the cytotoxic effects of these treatments and delay the development of treatment resistance.<sup>[1][2][4]</sup> Preclinical studies in various xenograft models have demonstrated the potential of **Custirsen** to enhance the anti-tumor activity of several chemotherapeutic agents.<sup>[1][4][5]</sup>

## Mechanism of Action: Custirsen-Mediated Clusterin Inhibition

**Custirsen**'s mechanism of action involves the specific downregulation of clusterin protein expression. This process enhances the apoptotic effects of cancer therapies.



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Caption: **Custirsen** binds to clusterin mRNA, leading to its degradation and inhibiting protein translation.

## Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of **Custirsen** in different xenograft models.

Table 1: Efficacy of **Custirsen** in Combination Therapy in Prostate Cancer Xenograft Models

Xenograft Model	Combination Agent	Custirsen (OGX-011) Dosing Regimen	Outcome	Reference
PC-3dR (Docetaxel-resistant)	Paclitaxel	Not specified	76% synergistic inhibition of tumor growth compared to mismatch control	[4]
PC-3dR (Docetaxel-resistant)	Mitoxantrone	Not specified	44% synergistic inhibition of tumor growth compared to mismatch control	[4]
PC-3	17-AAG (Hsp90 inhibitor)	15 mg/kg, i.p.	Potentiated anti-tumor efficacy	[6]

Table 2: Efficacy of **Custirsen** in Other Cancer Xenograft Models

Xenograft Model	Cancer Type	Combination Agent	Custirsen (OGX-011) Dosing Regimen	Outcome	Reference
ACHN	Renal Cell Carcinoma	Sorafenib	12.5 mg/kg, i.p., once daily for the first week, then three times per week	Markedly potentiated anti-tumor efficacy	[5]

## Experimental Protocols

This section provides detailed protocols for establishing xenograft models and for the administration of **Custirsen** as a therapeutic agent.

## Protocol 1: Establishment of Subcutaneous Xenograft Model (e.g., PC-3)

Materials:

- PC-3 human prostate cancer cells
- Culture medium (e.g., F-12K medium with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Matrigel® Basement Membrane Matrix
- 6- to 8-week-old male athymic nude or NOD/SCID mice
- Syringes (1 mL) and needles (27-gauge)

Procedure:

- **Cell Culture:** Culture PC-3 cells in the recommended medium until they reach 80-90% confluency.
- **Cell Harvesting:** Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with medium containing serum and centrifuge the cell suspension at 1,500 rpm for 5 minutes.
- **Cell Counting and Resuspension:** Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel®. Count the cells using a hemocytometer and adjust the concentration to  $2 \times 10^7$  cells/mL.
- **Subcutaneous Injection:** Anesthetize the mice. Inject 100  $\mu$ L of the cell suspension (containing  $2 \times 10^6$  cells) subcutaneously into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using a digital caliper. Tumor volume can be

calculated using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .<sup>[7]</sup>

## Protocol 2: Administration of Custirsen (OGX-011) in Xenograft Models

Materials:

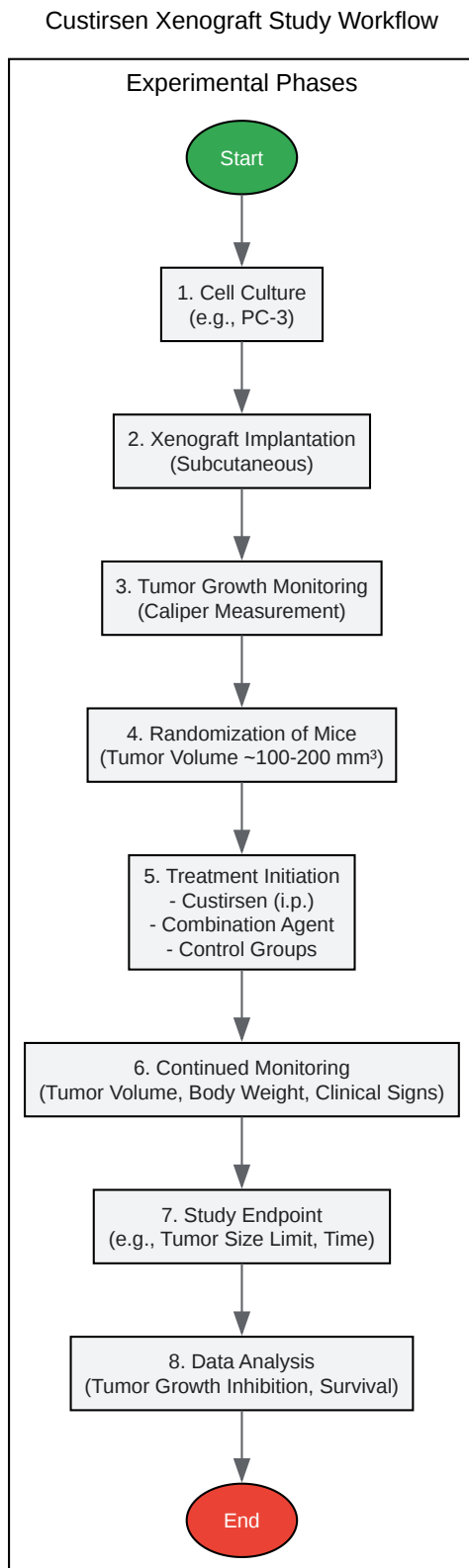
- **Custirsen** (OGX-011)
- Sterile, preservative-free saline (0.9% NaCl) for injection
- Syringes and needles appropriate for the route of administration

Procedure (based on a renal cell carcinoma model):<sup>[5]</sup>

- Preparation of **Custirsen** Solution: Reconstitute **Custirsen** powder in sterile saline to the desired concentration. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 100-200 µL for intraperitoneal injection in mice).
- Dosing Regimen:
  - Initial Phase (Loading Doses): Administer **Custirsen** at a dose of 12.5 mg/kg via intraperitoneal (i.p.) injection once daily for the first 7 days of treatment.
  - Maintenance Phase: Following the initial phase, continue to administer **Custirsen** at 12.5 mg/kg via i.p. injection three times per week for the remainder of the study.
- Combination Therapy: If combining with another agent (e.g., sorafenib), the administration of the second agent should be timed according to the experimental design. For example, sorafenib can be administered orally twice a week starting from day 7 of the **Custirsen** treatment.<sup>[5]</sup>
- Control Groups: Include appropriate control groups in the study design, such as a vehicle control group (receiving saline injections) and a mismatch oligonucleotide control group to assess the sequence-specific effects of **Custirsen**.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **Custirsen** in a xenograft model.



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Caption: A generalized workflow for conducting a xenograft study with **Custirsen**.

## Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of **Custirsen** in xenograft models. Researchers should adapt these protocols to their specific cancer models and experimental questions. Careful consideration of dosing schedules, routes of administration, and appropriate control groups is crucial for obtaining robust and reproducible data. The ability of **Custirsen** to sensitize tumors to conventional therapies highlights its potential as a valuable component of combination cancer treatments.

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